molecular formula C20H22N2O3 B4397253 3,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

3,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B4397253
M. Wt: 338.4 g/mol
InChI Key: UEUPEEPZPULCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as DMCM, is a chemical compound that belongs to the benzodiazepine family. It has been widely used in scientific research due to its unique properties, including its ability to bind to the benzodiazepine site on GABA-A receptors.

Mechanism of Action

3,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide binds to the benzodiazepine site on GABA-A receptors, which enhances the activity of the receptor. This results in an increase in the inhibitory effect of GABA, which leads to a decrease in neuronal excitability. This compound has been shown to have a high affinity for the benzodiazepine site on GABA-A receptors, making it a useful tool for investigating the function of these receptors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anxiolytic and sedative properties, which are thought to be due to its ability to enhance the activity of GABA-A receptors. This compound has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its high affinity for the benzodiazepine site on GABA-A receptors. This makes it a useful tool for investigating the function of these receptors. However, one limitation of using this compound is that it can be difficult to control the dose and duration of exposure, which may lead to variability in experimental results.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the development of new compounds that have a higher affinity for the benzodiazepine site on GABA-A receptors. Another area of interest is the investigation of the potential therapeutic uses of this compound, particularly in the treatment of epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.

Scientific Research Applications

3,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been widely used in scientific research as a tool to investigate the function of GABA-A receptors. GABA-A receptors are a type of ionotropic receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). These receptors are involved in the regulation of neurotransmission and play a crucial role in the central nervous system.

properties

IUPAC Name

3,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-7-8-16(13-15(14)2)19(23)21-18-6-4-3-5-17(18)20(24)22-9-11-25-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPEEPZPULCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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